molecular formula C4H10N2O2S B6593866 Tetrahydrothiophene-3,4-diamine 1,1-dioxide CAS No. 85105-75-5

Tetrahydrothiophene-3,4-diamine 1,1-dioxide

Cat. No.: B6593866
CAS No.: 85105-75-5
M. Wt: 150.20 g/mol
InChI Key: SHSRKYMXSFBHOU-UHFFFAOYSA-N
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Description

Tetrahydrothiophene-3,4-diamine 1,1-dioxide is a chemical compound with the molecular formula C4H10N2O2S. It is a derivative of thiophene, characterized by the presence of two amino groups at positions 3 and 4, and a sulfone group at position 1,1.

Preparation Methods

The synthesis of Tetrahydrothiophene-3,4-diamine 1,1-dioxide typically involves the following steps:

    Starting Materials: The synthesis begins with thiophene or its derivatives.

    Oxidation: The thiophene ring is oxidized to introduce the sulfone group at the 1,1 position.

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Tetrahydrothiophene-3,4-diamine 1,1-dioxide undergoes various chemical reactions, including:

Scientific Research Applications

Tetrahydrothiophene-3,4-diamine 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism by which Tetrahydrothiophene-3,4-diamine 1,1-dioxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfone group can participate in hydrogen bonding and other interactions, while the amino groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Tetrahydrothiophene-3,4-diamine 1,1-dioxide can be compared with other similar compounds such as:

The presence of both amino and sulfone groups in this compound makes it unique and versatile for various applications .

Properties

IUPAC Name

1,1-dioxothiolane-3,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2S/c5-3-1-9(7,8)2-4(3)6/h3-4H,1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSRKYMXSFBHOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501248527
Record name 3,4-Thiophenediamine, tetrahydro-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501248527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85105-75-5
Record name 3,4-Thiophenediamine, tetrahydro-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85105-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Thiophenediamine, tetrahydro-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501248527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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